
3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with sulfonamide groups have been synthesized and evaluated for various biological activities, including enzyme inhibition and potential therapeutic applications.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of a suitable sulfonyl chloride with an amine. For example, in the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, the key intermediates were prepared by reacting 4-hydrazinobenzenesulfonamide with substituted benzaldehydes . Similarly, the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide involved the reaction of 4-chlorobenzenesulfonyl chloride with dimethyl substituted phenyl amine . These methods could potentially be adapted for the synthesis of 3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized using techniques such as X-ray crystallography, NMR, IR, and mass spectrometry. For instance, the X-ray crystal structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was determined, revealing its existence in a monoclinic P21/c space group . Although the exact molecular structure of 3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is not provided, similar analytical techniques could be employed to elucidate its structure.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents on the benzene ring and the nature of the sulfonamide group. The papers provided do not detail specific reactions for the compound , but they do discuss the biochemical evaluation of similar sulfonamide compounds as enzyme inhibitors . These studies suggest that the compound could potentially interact with biological targets through its sulfonamide moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The provided papers do not offer specific data on the physical and chemical properties of 3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide. However, similar compounds have been shown to possess biological activity, which implies a certain degree of chemical stability and an ability to interact with biological systems .
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
- Synthesis and Biological Evaluation: Some derivatives of benzenesulfonamide have shown antimycobacterial properties, specifically against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis highlights the role of specific moieties in enhancing potency (Ghorab et al., 2017).
Kynurenine 3-Hydroxylase Inhibitors
- Neurological Applications: Compounds structurally similar to the given chemical have been studied for their inhibition of kynurenine 3-hydroxylase, with implications in neurological conditions (Röver et al., 1997).
Anti-Breast Cancer Activity
- Synthesis and Evaluation Against MCF-7 Cells: Research on benzenesulfonamide derivatives has demonstrated promising results in anti-breast cancer activity, especially against MCF-7 breast cancer cell lines (Kumar et al., 2021).
Pharmacokinetics and Oral Bioavailability
- Investigation in Various Species: Studies on similar compounds have explored their pharmacokinetics and oral bioavailability in different species, contributing to the understanding of drug metabolism and disposition (Stearns et al., 2002).
Antioxidant and Enzyme Inhibitory Profile
- Evaluation of Sulphonamides with Triazine Motifs: Benzenesulfonamides with specific structural motifs have shown potential in antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase, relevant in neurodegenerative diseases (Lolak et al., 2020).
Metabolism and Pharmacokinetics in Mice
- Evaluation of Prodrug Possibilities: Research has investigated the metabolism and pharmacokinetics of compounds structurally similar to the query, focusing on their potential as prodrugs in therapeutic applications (Beconi et al., 2012).
Idiopathic Pulmonary Fibrosis Treatment
- PI3K Inhibitors for Respiratory Conditions: Studies have looked into the use of benzenesulfonamide derivatives as PI3K inhibitors for treating conditions like idiopathic pulmonary fibrosis (Norman, 2014).
Endothelin Antagonists
- Structural Activity Relationships: The exploration of biphenylsulfonamides as endothelin antagonists, with modifications in the structure to enhance binding and functional activity, offers insights into cardiovascular applications (Murugesan et al., 1998).
Carbonic Anhydrase Inhibitors
- Potent Inhibitors for Various Diseases: The development of ureido benzenesulfonamides incorporating triazine moieties as inhibitors of carbonic anhydrase isoforms highlights their potential in treating diseases like glaucoma and cancer (Lolak et al., 2019).
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S2/c1-23-17-4-3-15(11-18(17)24-2)27(21,22)19-12-16(14-5-10-26-13-14)20-6-8-25-9-7-20/h3-5,10-11,13,16,19H,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIOVCVQOBVODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)
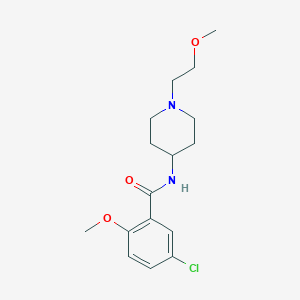

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509328.png)
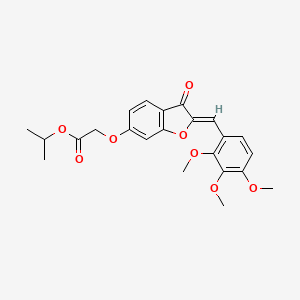

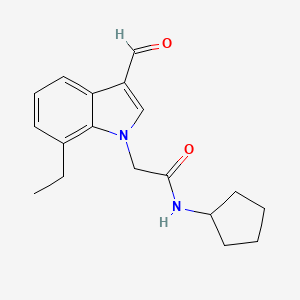
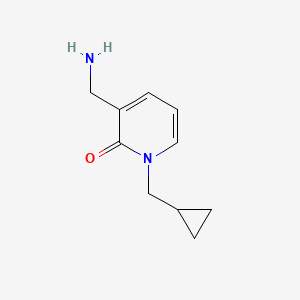
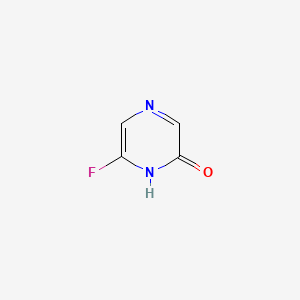

![N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509342.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2509343.png)
![4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2509344.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide](/img/structure/B2509345.png)